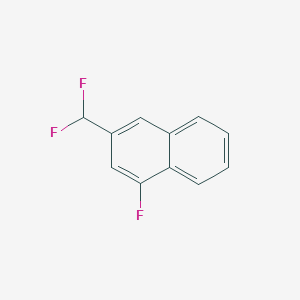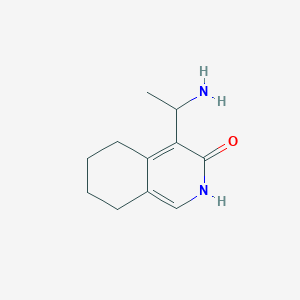
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to cyclize β-phenylethylamines into tetrahydroisoquinolines. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .
Another method involves the reduction of 1-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding tetrahydroisoquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of 4-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.
Reduction: Formation of 4-(1-ethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one has several scientific research applications:
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as photo-cleavable linkers for peptide release systems.
作用机制
The mechanism of action of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a Rho-kinase inhibitor, it binds to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of myosin light chain (MLC). This inhibition leads to relaxation of smooth muscle and potential therapeutic effects in conditions such as hypertension and asthma .
相似化合物的比较
Similar Compounds
1-(1-Aminoethyl)-3,4-dihydroisoquinoline: A structurally related compound with similar biological activity.
2-Aminothiazole-4-carboxylate: Another compound with diverse therapeutic roles, including antibacterial and antifungal activities.
Uniqueness
4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of an aminoethyl group and a tetrahydroisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H16N2O/c1-7(12)10-9-5-3-2-4-8(9)6-13-11(10)14/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI 键 |
SYTPLXBFRHFMTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2CCCCC2=CNC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


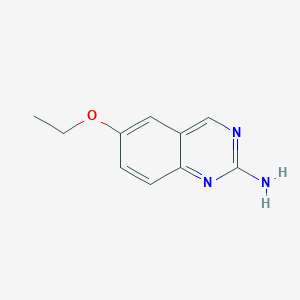
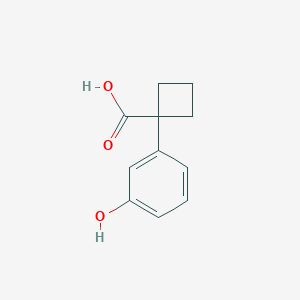
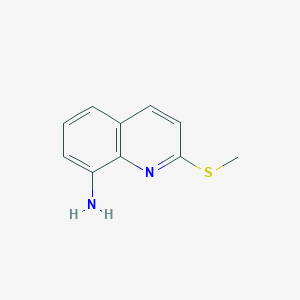


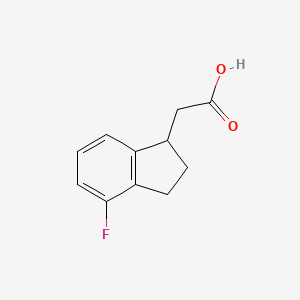
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)
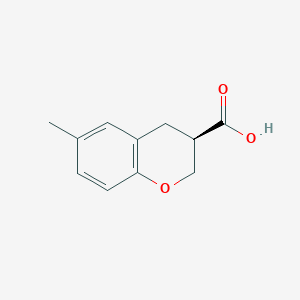


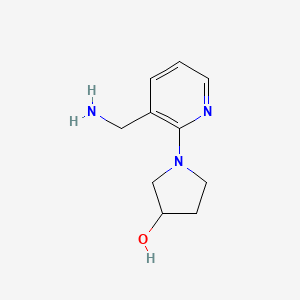
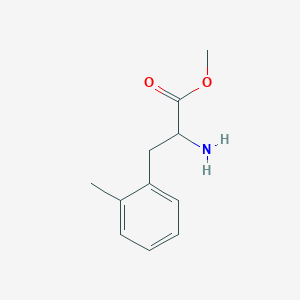
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
